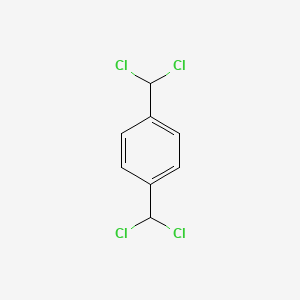

1,4-Bis(dichloromethyl)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4-bis(dichloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4,7-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOWDXSFJQOEFSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(Cl)Cl)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40871190 | |

| Record name | 1,4-Bis(dichloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7398-82-5 | |

| Record name | 1,4-Bis(dichloromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7398-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha,alpha,alpha',alpha'-Tetrachloro-p-xylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007398825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | α,α,α',α'-tetrachloro-p-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.177 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,4-Bis(dichloromethyl)benzene from p-Xylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,4-bis(dichloromethyl)benzene from p-xylene, a critical process for generating intermediates in various chemical and pharmaceutical applications. The document details the underlying reaction mechanism, experimental protocols, and quantitative data to support research and development efforts.

Introduction

This compound is a valuable chemical intermediate, primarily utilized in the synthesis of terephthalaldehyde and other fine chemicals. The most common and industrially viable method for its preparation is the free-radical chlorination of the methyl groups of p-xylene. This process typically involves the use of chlorine gas initiated by ultraviolet (UV) light, leading to the substitution of hydrogen atoms on the side chains rather than the aromatic ring. Careful control of reaction parameters is crucial to maximize the yield of the desired dichlorinated product and minimize the formation of mono-, tri-, and other polychlorinated byproducts.

Reaction Mechanism: Free-Radical Chain Reaction

The synthesis of this compound from p-xylene proceeds via a free-radical chain reaction mechanism. This process is characterized by three key stages: initiation, propagation, and termination.

-

Initiation: The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine radicals (Cl•) upon exposure to UV light or heat.

-

Propagation: The highly reactive chlorine radical abstracts a hydrogen atom from one of the methyl groups of p-xylene, forming a benzyl radical and hydrogen chloride (HCl). This benzyl radical then reacts with another chlorine molecule to yield 1-(chloromethyl)-4-methylbenzene and a new chlorine radical, which continues the chain reaction. This process is repeated to form the dichlorinated product, this compound.

-

Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical product. This can occur through the combination of two chlorine radicals, a chlorine radical and a benzyl radical, or two benzyl radicals.

The following diagram illustrates the free-radical chain reaction pathway for the synthesis of this compound from p-xylene.

Caption: Free-radical chain mechanism for the synthesis of this compound.

Quantitative Data

The yield and purity of this compound are highly dependent on the reaction conditions. The following table summarizes quantitative data from various synthetic approaches.

| Catalyst/Initiator | Temperature (°C) | Reaction Time (h) | Molar Ratio (p-xylene:Cl₂) | Purity (%) | Yield (%) | Reference |

| LED Light / Ionic Liquid | 110-120 | 3-10 | 1:1.3-2.0 | >99 | High | [1] |

| UV Light | Not specified | Not specified | Not specified | Not specified | Not specified | [2] |

| No Catalyst (Sunlight) | Low Temperature | Not specified | Not specified | Selectivity dependent on temp. | Not specified | [2] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and purification of this compound.

Synthesis via Photochemical Chlorination

This protocol describes a general laboratory-scale synthesis of this compound from p-xylene using photochemical initiation.

Materials:

-

p-Xylene

-

Chlorine gas

-

Inert solvent (e.g., carbon tetrachloride - Caution: Toxic ) or solvent-free

-

Nitrogen gas

-

UV lamp (e.g., mercury vapor lamp)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Gas inlet tube

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Gas trap (e.g., containing sodium hydroxide solution to neutralize excess chlorine and HCl)

Procedure:

-

Set up the reaction apparatus in a well-ventilated fume hood. Ensure all glassware is dry.

-

Charge the three-necked flask with p-xylene. If using a solvent, add it at this stage.

-

Begin stirring the solution and purge the system with nitrogen gas to remove any oxygen.

-

Position the UV lamp in close proximity to the reaction flask.

-

Heat the reaction mixture to the desired temperature (e.g., 80-120°C). Temperature control is crucial to minimize ring chlorination.[2]

-

Once the desired temperature is reached, turn on the UV lamp and begin bubbling chlorine gas through the solution via the gas inlet tube. The rate of chlorine addition should be controlled to maintain a steady reaction.

-

The reaction progress can be monitored by periodically taking samples and analyzing them by gas chromatography (GC) to determine the relative amounts of starting material, monochlorinated, dichlorinated, and other polychlorinated products.

-

Continue the reaction until the desired conversion to this compound is achieved.

-

Once the reaction is complete, turn off the chlorine gas flow and the UV lamp.

-

Purge the system with nitrogen gas to remove any residual chlorine and HCl.

-

Allow the reaction mixture to cool to room temperature. The crude product, which is a solid at room temperature, may precipitate out.

The following diagram illustrates the general experimental workflow for the synthesis.

Caption: Experimental workflow for the synthesis of this compound.

Purification

The crude this compound can be purified by recrystallization or vacuum distillation.[1]

Recrystallization Protocol:

-

Transfer the crude product to a suitable flask.

-

Add a minimal amount of a suitable solvent (e.g., ethanol, hexane, or a mixture) and heat the mixture with stirring until the solid completely dissolves.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

-

Perform a hot filtration to remove any insoluble impurities and activated charcoal.

-

Allow the filtrate to cool slowly to room temperature. Crystals of this compound should form.

-

To maximize crystal formation, the flask can be placed in an ice bath.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Dry the purified crystals in a desiccator or a vacuum oven.

Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

-

Melting Point: Pure this compound has a melting point in the range of 98-101°C.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the aromatic protons and a singlet for the benzylic protons of the dichloromethyl groups.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons and the carbon of the dichloromethyl groups.

-

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-H stretching of the aromatic ring and the C-Cl stretching of the dichloromethyl groups.

Conclusion

The synthesis of this compound from p-xylene via photochemical chlorination is a well-established and efficient method. By carefully controlling the reaction conditions, particularly temperature and the stoichiometry of the reactants, high yields and purity of the desired product can be achieved. This guide provides the necessary technical details for researchers and professionals to successfully synthesize and characterize this important chemical intermediate for its various applications in organic synthesis and drug development.

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of 1,4-bis(dichloromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-bis(dichloromethyl)benzene, also known as α,α,α',α'-tetrachloro-p-xylene, is a chlorinated aromatic hydrocarbon with the chemical formula C₈H₆Cl₄.[1] It serves as a key intermediate in the synthesis of a variety of more complex organic compounds, finding applications in the production of specialty chemicals and high-performance polymers.[1][2] The presence of two dichloromethyl groups on the benzene ring in a para-configuration imparts a unique reactivity to the molecule, making it a versatile building block in organic synthesis. This guide provides a comprehensive overview of its chemical properties and reactivity, with a focus on data relevant to research and development.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and use in chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₈H₆Cl₄ | [3] |

| Molecular Weight | 243.95 g/mol | [3] |

| CAS Number | 7398-82-5 | [3] |

| Appearance | Colorless to pale yellow solid | [1] |

| Melting Point | 9.5 °C | [3] |

| Boiling Point | 302.9 ± 37.0 °C at 760 mmHg | [3] |

| Density | 1.4 ± 0.1 g/cm³ | [3] |

| Solubility | Poorly soluble in water. Soluble in nonpolar organic solvents such as acetone and benzene. | [4] |

| XLogP3 | 4.1 | [3] |

Reactivity and Key Reactions

The reactivity of this compound is primarily centered around the two dichloromethyl groups. These groups are susceptible to a variety of transformations, including hydrolysis, oxidation, and nucleophilic substitution. The benzene ring itself can also undergo further electrophilic substitution, although the existing substituents influence its reactivity.

Caption: Major reactive pathways of this compound.

Hydrolysis to Terephthalaldehyde

One of the most significant reactions of this compound is its hydrolysis to form terephthalaldehyde, an important precursor in the synthesis of various organic compounds, including dyes and polymers.[5] This reaction typically proceeds by replacing the chlorine atoms with hydroxyl groups, which then tautomerize to the more stable aldehyde form.

Experimental Protocol (General Procedure):

-

Reaction Setup: A mixture of this compound and water is heated. The reaction can be catalyzed by the presence of an acid or a base.

-

Reaction Conditions: The temperature is typically elevated to facilitate the hydrolysis. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, the mixture is cooled. The crude terephthalaldehyde can be isolated by filtration.

-

Purification: The crude product is then purified, often through recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield pure terephthalaldehyde.[5]

It is important to note that the hydrolysis of the related compound, α,α,α',α'-tetrabromo-p-xylene, to terephthalaldehyde has been described using concentrated sulfuric acid.[6] A similar acid-catalyzed approach could be applicable to this compound.

Oxidation to Terephthalic Acid

This compound can be oxidized to terephthalic acid, a major commodity chemical used in the production of polyethylene terephthalate (PET).[7] This oxidation can be achieved using various oxidizing agents.

Experimental Protocol (Conceptual):

Detailed experimental procedures for the direct oxidation of this compound to terephthalic acid are not commonly reported. However, a plausible route would involve strong oxidizing agents capable of converting the dichloromethyl groups to carboxylic acids. The general steps would be:

-

Reaction: this compound is treated with a strong oxidizing agent, such as potassium permanganate (KMnO₄) or nitric acid, under heating.

-

Work-up: The reaction mixture is worked up to isolate the crude terephthalic acid. This may involve acidification to precipitate the dicarboxylic acid.

-

Purification: The crude terephthalic acid is then purified by recrystallization.

It is worth noting that the industrial production of terephthalic acid primarily involves the oxidation of p-xylene.[7]

Nucleophilic Substitution

The chlorine atoms in the dichloromethyl groups are susceptible to nucleophilic substitution. This allows for the introduction of a wide range of functional groups. For example, reaction with amines can lead to the formation of diamine derivatives.

Experimental Protocol (General for Amines):

A general procedure for the reaction with a primary amine would be as follows:

-

Dissolution: Dissolve this compound in a suitable aprotic solvent, such as acetonitrile or dimethylformamide (DMF).

-

Addition of Reagents: Add the primary amine (at least 4 equivalents to react with all chlorine atoms and neutralize the HCl formed) and a base (e.g., sodium carbonate or triethylamine) to the solution.

-

Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Work-up: After completion, cool the mixture, filter off any inorganic salts, and remove the solvent under reduced pressure. The residue can then be purified by column chromatography or recrystallization.

It is important to be aware that the reaction of amines with alkyl halides can be difficult to control, potentially leading to a mixture of primary, secondary, tertiary, and even quaternary ammonium salts.[8] Careful control of stoichiometry and reaction conditions is crucial to achieve the desired product.

Fluorination

The chlorine atoms can be exchanged for fluorine atoms through a halogen exchange reaction. For instance, treatment with hydrogen fluoride can yield 1,4-bis(chlorodifluoromethyl)benzene.[1]

Synthesis

The primary industrial method for synthesizing this compound is through the exhaustive chlorination of p-xylene.[1] This reaction typically proceeds via a free-radical mechanism, often initiated by UV light. The reaction must be carefully controlled to achieve the desired degree of chlorination and minimize the formation of byproducts with fewer or more chlorine atoms.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions. It is harmful if swallowed.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its two dichloromethyl groups provide handles for a variety of chemical transformations, most notably hydrolysis to terephthalaldehyde and oxidation to terephthalic acid. The ability to undergo nucleophilic substitution further expands its synthetic utility. A thorough understanding of its chemical properties and reactivity is essential for its effective and safe use in research and development settings.

References

- 1. Buy this compound | 7398-82-5 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. echemi.com [echemi.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. youtube.com [youtube.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 1,4-Bis(dichloromethyl)benzene (CAS 7398-82-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1,4-Bis(dichloromethyl)benzene (CAS number 7398-82-5). The information is presented in a structured format to facilitate easy access and comparison, with detailed experimental methodologies and visualizations of key chemical processes.

Core Physical and Chemical Properties

This compound is a chlorinated aromatic hydrocarbon.[1] At room temperature, it exists as a colorless to pale yellow solid.[1] It is a symmetrical molecule with two dichloromethyl groups situated at the para positions of a benzene ring.[1]

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for understanding the compound's behavior in various experimental and industrial settings.

| Property | Value | Unit |

| Molecular Formula | C8H6Cl4 | |

| Molecular Weight | 243.95 | g/mol |

| Melting Point | 9.5 | °C |

| Boiling Point | 302.9 ± 37.0 at 760 mmHg | °C |

| Density | 1.4 ± 0.1 | g/cm³ |

| Flash Point | 140.4 ± 23.9 | °C |

| Refractive Index | 1.570 | |

| Water Solubility | Log10(S) = -4.76 | mol/L |

| Octanol/Water Partition Coefficient | Log(P) = 4.639 |

Chemical Identity

| Identifier | Value |

| CAS Number | 7398-82-5 |

| IUPAC Name | This compound |

| Synonyms | α,α,α',α'-Tetrachloro-p-xylene, p-Xylene, α,α,α′,α′-tetrachloro- |

| InChI | InChI=1S/C8H6Cl4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4,7-8H |

| InChIKey | VOWDXSFJQOEFSH-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1C(Cl)Cl)C(Cl)Cl |

Experimental Protocols

The determination of the physical and chemical properties of chemical substances is guided by standardized international protocols to ensure consistency and comparability of data. The following sections outline the general methodologies for determining the key properties of this compound, based on the OECD Guidelines for the Testing of Chemicals.

Determination of Melting Point

The melting point of this compound can be determined using the capillary method as described in OECD Test Guideline 102 .

Methodology:

-

A small, finely powdered sample of this compound is introduced into a glass capillary tube, which is then sealed at one end.

-

The capillary tube is placed in a heated bath or a metal block of a melting point apparatus.

-

The temperature is raised at a slow, controlled rate.

-

The temperatures at which the substance begins to melt and at which it is completely molten are recorded to define the melting range. For a pure substance, this range is typically narrow.

Determination of Boiling Point

The boiling point is determined according to OECD Test Guideline 103 .

Methodology:

-

The ebulliometric method is commonly employed, where the boiling temperature is measured at a given pressure.

-

A sample of this compound is heated, and the temperature of the vapor in equilibrium with the boiling liquid is measured.

-

The measured boiling point is corrected to standard atmospheric pressure (101.325 kPa).

Determination of Density

The density of this compound can be determined using a pycnometer or a hydrometer, following the principles of OECD Test Guideline 109 .

Methodology (Pycnometer Method):

-

The weight of a clean, dry pycnometer is determined.

-

The pycnometer is filled with the sample, and its weight is measured again.

-

The pycnometer is then filled with a liquid of known density (e.g., water), and its weight is determined.

-

From these weights and the known density of the reference liquid, the density of the sample is calculated.

Synthesis of this compound

The industrial synthesis of this compound is typically achieved through the free-radical chlorination of p-xylene.[2]

Reaction Scheme: C₆H₄(CH₃)₂ + 4Cl₂ --(UV light)--> C₆H₄(CHCl₂)₂ + 4HCl

Experimental Procedure:

-

p-Xylene is charged into a reaction vessel equipped with a stirrer, a gas inlet, a condenser, and a light source (e.g., a UV lamp).[2]

-

Chlorine gas is bubbled through the p-xylene at a controlled rate.[2]

-

The reaction is initiated and maintained by irradiation with UV light.[3]

-

The reaction temperature is controlled, as the reaction is exothermic.

-

The reaction progress is monitored by techniques such as gas chromatography (GC) to determine the extent of chlorination.

-

Upon completion, the reaction mixture is cooled, and the crude product is purified, typically by crystallization or distillation, to isolate this compound.[2]

Chemical Reactions of this compound

The dichloromethyl groups in this compound are reactive sites for various chemical transformations, notably nucleophilic substitution and conversion to other functional groups.

The chlorine atoms on the benzylic carbons are susceptible to displacement by nucleophiles.

General Reaction: C₆H₄(CHCl₂)₂ + 4Nu⁻ --> C₆H₄(CHNu₂)₂ + 4Cl⁻ (where Nu⁻ is a nucleophile, e.g., OR⁻, CN⁻)

Example Protocol: Reaction with an Alkoxide

-

This compound is dissolved in a suitable aprotic solvent (e.g., THF, DMF).

-

A solution of a sodium alkoxide (e.g., sodium methoxide) in its corresponding alcohol is added dropwise to the reaction mixture.

-

The reaction is stirred at a controlled temperature (e.g., room temperature or gentle heating) for a specified period.

-

The reaction is monitored by TLC or GC.

-

Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and the solvent is evaporated to yield the substituted product. The product is then purified by chromatography or crystallization.

A significant industrial application of 1,4-Bis(trichloromethyl)benzene (a further chlorinated derivative) is its reaction with terephthalic acid to produce terephthaloyl chloride, a key monomer for high-performance polymers like Kevlar.[4][5][6] While the starting material in the provided references is 1,4-bis(trichloromethyl)benzene, the underlying principle of converting the side chains to acid chlorides is relevant. A similar transformation can be envisaged from this compound, likely involving an oxidation step.

A more direct documented reaction is the hydrolysis of the tetrachloro-derivative to terephthalaldehyde.[7]

Example Protocol: Hydrolysis to Terephthalaldehyde This protocol is adapted from the hydrolysis of α,α,α',α'-tetrabromo-p-xylene.[7]

-

α,α,α',α'-Tetrachloro-p-xylene is mixed with 28% sulfuric acid.[7]

-

The mixture is heated in an oil bath, and a stream of air is passed through to facilitate the removal of hydrogen chloride.[7]

-

The temperature is gradually raised.[7]

-

After the reaction is complete (indicated by the cessation of gas evolution), the mixture is cooled and poured onto crushed ice.[7]

-

The resulting crystalline terephthalaldehyde is collected by filtration, washed with water, and can be further purified by recrystallization.[7]

Visualizations

The following diagrams illustrate the key chemical transformations involving this compound.

Caption: Synthesis of this compound from p-xylene.

Caption: Key chemical reactions of this compound.

References

- 1. Terephthaloyl chloride - Wikipedia [en.wikipedia.org]

- 2. CN105384595A - 1, 4-bis(chloromethyl)benzene synthesis technology - Google Patents [patents.google.com]

- 3. Sciencemadness Discussion Board - Free Radical Chlorination of p-Xylene - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. Preparation method of terephthaloyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN104478696A - Preparation method of terephthaloyl chloride - Google Patents [patents.google.com]

- 6. Terephthaloyl chloride [yufenggp.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Free-Radical Chlorination of p-Xylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, kinetics, and experimental protocols for the free-radical chlorination of p-xylene. This reaction is a cornerstone of industrial synthesis for producing a range of chlorinated intermediates vital for the manufacturing of polymers, pesticides, and pharmaceutical agents. This document details the underlying chemical principles, offers insights into reaction control, and provides methodologies for practical application in a laboratory setting.

Core Mechanism: A Step-by-Step Analysis

The free-radical chlorination of p-xylene proceeds via a well-established chain reaction mechanism, which is characterized by three key stages: initiation, propagation, and termination. The reaction selectively targets the benzylic hydrogens of the methyl groups due to the resonance stabilization of the resulting benzylic radical intermediate.

Initiation

The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•). This process requires an external energy source, typically ultraviolet (UV) light or heat.

Initiation Step: Cl₂ + hν (UV light) → 2 Cl•

Propagation

The propagation phase consists of a two-step cycle that generates the product and regenerates a chlorine radical, allowing the chain reaction to continue.

-

Step 1: Hydrogen Abstraction: A chlorine radical abstracts a hydrogen atom from one of the methyl groups of p-xylene, forming a stable p-methylbenzyl radical and a molecule of hydrogen chloride (HCl). The stability of the p-methylbenzyl radical is a critical factor driving the selectivity of the reaction for the side chain over the aromatic ring.

-

Step 2: Halogenation: The p-methylbenzyl radical then reacts with a molecule of chlorine to yield the monochlorinated product, 1-(chloromethyl)-4-methylbenzene (also known as p-xylyl chloride), and a new chlorine radical.

This cycle continues, leading to the formation of dichlorinated and trichlorinated products as the reaction progresses.

Termination

The chain reaction is terminated when two radical species combine to form a stable, non-radical product. These termination steps are statistically less likely to occur than the propagation steps due to the low concentration of radicals in the reaction mixture.

Possible Termination Steps:

-

Cl• + Cl• → Cl₂

-

p-CH₃C₆H₄CH₂• + Cl• → p-CH₃C₆H₄CH₂Cl

-

2 p-CH₃C₆H₄CH₂• → p-CH₃C₆H₄CH₂CH₂C₆H₄CH₃

The following diagram illustrates the free-radical chain mechanism for the monochlorination of p-xylene.

Spectroscopic Data Interpretation of 1,4-Bis(dichloromethyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the spectroscopic data for 1,4-bis(dichloromethyl)benzene (CAS Number: 7398-82-5), also known as α,α,α',α'-tetrachloro-p-xylene. Due to the limited availability of public experimental spectra for this specific compound, this document presents a combination of expected spectroscopic characteristics based on its structure and general experimental protocols for acquiring such data. This guide is intended to assist researchers in the identification and characterization of this compound and related structures.

Chemical Structure and Properties

This compound is a halogenated aromatic compound. Its structure consists of a central benzene ring substituted at the para positions with two dichloromethyl groups.

Molecular Formula: C₈H₆Cl₄

Molecular Weight: 243.95 g/mol

Structure Diagram:

Caption: Chemical structure of this compound.

Spectroscopic Data Summary

Mass Spectrometry

| Parameter | Expected Value/Interpretation |

| Molecular Ion (M⁺) | The molecular ion peak would be expected at m/z 242 (for ³⁵Cl isotope). Due to the presence of four chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion cluster (M, M+2, M+4, M+6, M+8). |

| Major Fragments | Fragmentation would likely involve the loss of Cl (m/z 207), HCl (m/z 206), and cleavage of the dichloromethyl group (CHCl₂) to give a fragment at m/z 159. Further fragmentation of the benzene ring would also be expected. |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.5 - 7.8 | Singlet | 4H | Aromatic protons |

| ~ 6.8 - 7.2 | Singlet | 2H | Methine protons (-CHCl₂) |

Note: The chemical shifts are estimations and can vary based on the solvent and experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 135 - 140 | Quaternary aromatic carbons (C-CHCl₂) |

| ~ 128 - 132 | Protonated aromatic carbons |

| ~ 70 - 75 | Methine carbons (-CHCl₂) |

Note: The chemical shifts are estimations and can vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3000 | C-H stretch (aromatic) | Medium |

| ~ 3000 - 2900 | C-H stretch (methine) | Weak |

| ~ 1600, 1475 | C=C stretch (aromatic ring) | Medium |

| ~ 800 - 600 | C-Cl stretch | Strong |

| ~ 850 - 800 | C-H bend (para-disubstituted ring) | Strong |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data discussed. These are based on standard laboratory practices for the analysis of organic compounds.[1][2]

Mass Spectrometry (MS)

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF) with an electron ionization (EI) source.

Procedure:

-

A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared.

-

The sample is introduced into the ion source, typically via direct infusion or through a gas chromatograph (GC) for separation from any impurities.

-

The sample is ionized using a standard electron energy of 70 eV.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

For ¹H NMR, a standard pulse sequence is used to acquire the spectrum.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.

-

The acquired data is processed (Fourier transformation, phasing, and baseline correction) to obtain the final spectrum.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Procedure (Attenuated Total Reflectance - ATR):

-

A small amount of the solid sample is placed directly onto the ATR crystal.

-

Pressure is applied to ensure good contact between the sample and the crystal.

-

The IR spectrum is recorded over a typical range of 4000-400 cm⁻¹.

-

The background spectrum of the empty ATR crystal is subtracted from the sample spectrum.

Procedure (KBr Pellet):

-

A small amount of the sample is finely ground with dry potassium bromide (KBr).

-

The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

The pellet is placed in the sample holder of the FTIR spectrometer and the spectrum is recorded.

Logical Workflow for Spectroscopic Interpretation

The following diagram illustrates the logical workflow for interpreting the spectroscopic data to confirm the structure of this compound.

Caption: Workflow for the spectroscopic identification of this compound.

Conclusion

The structural elucidation of this compound relies on a cohesive interpretation of data from multiple spectroscopic techniques. While experimental data is not widely disseminated, the predicted spectra and fragmentation patterns provide a strong basis for its identification. The provided experimental protocols offer a standardized approach for researchers to obtain and verify this data. This guide serves as a foundational resource for professionals engaged in the synthesis and analysis of this and structurally related compounds.

References

Solubility of 1,4-Bis(dichloromethyl)benzene in Common Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,4-bis(dichloromethyl)benzene. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on providing a robust experimental framework for researchers to determine its solubility in various common organic solvents. The methodologies outlined herein are based on established principles of physical chemistry and are designed to yield accurate and reproducible results.

Introduction to this compound

This compound, also known as α,α,α',α'-tetrachloro-p-xylene, is an aromatic organic compound with the chemical formula C₈H₆Cl₄. Its structure consists of a benzene ring substituted with two dichloromethyl groups at the para positions. Understanding its solubility is critical for a variety of applications, including its use as an intermediate in organic synthesis, for purification processes such as recrystallization, and in the development of new chemical entities.

Physical Properties at a Glance:

| Property | Value |

| Molecular Formula | C₈H₆Cl₄ |

| Molecular Weight | 243.95 g/mol |

| Melting Point | 9.5 °C |

| Boiling Point | 302.9 °C at 760 mmHg |

| Density | 1.4 g/cm³ |

Qualitative Solubility Profile

Based on the nonpolar aromatic structure of this compound, a qualitative solubility profile can be predicted. The principle of "like dissolves like" suggests that the compound will exhibit higher solubility in nonpolar or weakly polar organic solvents and poor solubility in highly polar solvents like water. For a structurally similar compound, 1,4-bis(chloromethyl)benzene, it is noted to be generally soluble in organic solvents such as acetone and benzene, while being poorly soluble in water.[1] It is also expected that the solubility of this compound in organic solvents will increase with temperature.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Alcohols | |||

| Methanol | |||

| Ethanol | |||

| Isopropanol | |||

| Ketones | |||

| Acetone | |||

| Methyl Ethyl Ketone | |||

| Esters | |||

| Ethyl Acetate | |||

| Aromatic Hydrocarbons | |||

| Toluene | |||

| Benzene | |||

| Chlorinated Solvents | |||

| Dichloromethane | |||

| Chloroform | |||

| Ethers | |||

| Diethyl Ether | |||

| Tetrahydrofuran (THF) | |||

| Aprotic Polar Solvents | |||

| Acetonitrile | |||

| Dimethylformamide (DMF) | |||

| Dimethyl Sulfoxide (DMSO) | |||

| Nonpolar Solvents | |||

| Hexane | |||

| Cyclohexane |

Experimental Protocol: Determination of Solubility via the Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid compound in a liquid solvent. It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.

Materials and Equipment:

-

This compound (solute)

-

Selected organic solvents

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic water bath or incubator

-

Glass vials with tight-sealing caps

-

Volumetric flasks and pipettes

-

Syringe filters (chemically resistant to the solvent)

-

Evaporating dishes or beakers

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of the Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of the desired organic solvent. The presence of undissolved solid is necessary to ensure the solution is saturated.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic water bath set to the desired experimental temperature.

-

Agitate the mixture for a sufficient period to allow it to reach equilibrium. This may take several hours.

-

-

Sample Collection:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a precise volume of the clear supernatant using a pre-heated or temperature-equilibrated pipette. To avoid precipitation of the solute, it is crucial to maintain the temperature during this step.

-

To ensure no solid particles are transferred, pass the solution through a syringe filter that is compatible with the solvent.

-

-

Gravimetric Analysis:

-

Transfer the filtered, saturated solution to a pre-weighed evaporating dish.

-

Record the exact volume of the solution transferred.

-

Carefully evaporate the solvent in a well-ventilated fume hood. Gentle heating in a drying oven at a temperature below the solvent's boiling point can be used to expedite this process.

-

Once the solvent has completely evaporated, place the evaporating dish in a drying oven at a moderate temperature (e.g., 40-50 °C) to remove any residual solvent.

-

Cool the dish in a desiccator to room temperature and then weigh it on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporating dish from the final constant mass.

-

Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal instructions.

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps for the experimental determination of solubility.

This guide provides the necessary framework for researchers to systematically determine the solubility of this compound in common organic solvents. The generation of such data will be a valuable contribution to the chemical literature and will aid in the effective application of this compound in research and development.

References

An In-depth Technical Guide to the Material Safety Data Sheet for 1,4-Bis(dichloromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for 1,4-bis(dichloromethyl)benzene (CAS No. 7398-82-5). The information is compiled and presented to meet the needs of researchers, scientists, and professionals in drug development, with a focus on clear data presentation, detailed experimental protocols for handling, and visual representations of safety workflows.

Chemical Identification and Physical Properties

This compound is a chlorinated aromatic hydrocarbon.[1] It is characterized by a benzene ring substituted with two dichloromethyl groups at the para position.[1] This structure makes it a versatile intermediate in organic synthesis.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 7398-82-5 | [2][3][4] |

| Molecular Formula | C₈H₆Cl₄ | [1][2][3] |

| Molecular Weight | 243.95 g/mol | [1][2][3] |

| Appearance | Colorless to pale yellow solid | [1] |

| Melting Point | 9.5 °C | [2][5] |

| Boiling Point | 302.9 ± 37.0 °C at 760 mmHg | [2] |

| Density | 1.4 ± 0.1 g/cm³ | [2] |

| Refractive Index | 1.570 | [2] |

| Flash Point | 140.4 ± 23.9 °C | [2] |

| InChI Key | VOWDXSFJQOEFSH-UHFFFAOYSA-N | [1][3] |

| Canonical SMILES | C1=CC(=CC=C1C(Cl)Cl)C(Cl)Cl | [1] |

Hazard Identification and Safety Information

The primary hazard associated with this compound is that it is harmful if swallowed.[2]

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Source |

| Hazard Statement | H302 | Harmful if swallowed | [2] |

| Precautionary Statement | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | [2] |

| Precautionary Statement | P264 | Wash skin thoroughly after handling. | [2] |

| Precautionary Statement | P270 | Do not eat, drink or smoke when using this product. | [2] |

| Precautionary Statement | P271 | Use only outdoors or in a well-ventilated area. | [2] |

| Precautionary Statement | P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | [2] |

| Precautionary Statement | P304+P312 | IF INHALED: Call a POISON CENTER/doctor if you feel unwell. | [2] |

| Precautionary Statement | P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [2] |

| Precautionary Statement | P330 | Rinse mouth. | [2] |

| Precautionary Statement | P501 | Dispose of contents/container to an approved waste disposal plant. | [2] |

The following diagram illustrates the logical workflow for hazard identification and the corresponding safety responses.

Experimental Protocols

Objective: To synthesize 1,4-bis(dibromomethyl)benzene from p-xylene via radical bromination, with a focus on safe handling and purification procedures.

Materials:

-

p-xylene (0.2 mole)

-

Carbon tetrachloride (dry, five-fold amount by volume to p-xylene)

-

Bromine (elemental, 0.82 mole, dried with concentrated H₂SO₄)

-

Ice-water

-

Ice-cold aqueous sodium bicarbonate solution

-

Magnesium sulfate (anhydrous)

-

Chloroform

Equipment:

-

Two-necked flask

-

Reflux condenser

-

Dropping funnel

-

500-watt photolamp for irradiation

-

Heating mantle

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Crystallization dish

-

Personal Protective Equipment (PPE): Chemical resistant gloves (butyl rubber or thick latex recommended), safety goggles, face shield, lab coat.[6] All manipulations should be performed in a certified chemical fume hood.

Procedure:

-

Reaction Setup:

-

Bromination:

-

Heat the mixture to boiling using a heating mantle.[7]

-

Irradiate the flask with a 500-watt photolamp to initiate the radical reaction.[7]

-

Slowly add 0.82 mole of dried elemental bromine dropwise from the dropping funnel. The rate of addition should be controlled such that the carbon tetrachloride dripping from the condenser remains nearly colorless. This indicates that the bromine is being consumed as it is added.[7]

-

The reaction is expected to take 2-10 hours.[7]

-

The evolved hydrogen bromide gas should be vented through the top of the reflux condenser to a gas trap (e.g., an inverted funnel over a beaker of water).[7]

-

-

Work-up and Purification:

-

After the reaction is complete (indicated by the disappearance of the bromine color), turn off the photolamp and heating mantle and allow the mixture to cool to room temperature.[7]

-

Transfer the cooled reaction mixture to a separatory funnel and wash sequentially with ice-water, ice-cold aqueous sodium bicarbonate solution, and again with ice-water.[7]

-

Dry the organic layer over anhydrous magnesium sulfate.[7]

-

Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to remove the carbon tetrachloride.[7]

-

The resulting crude product is then purified by recrystallization from chloroform to yield 1,4-bis(dibromomethyl)benzene.[7]

-

Toxicological Information

While specific toxicological studies for this compound are not widely available, data for the related compound 1,4-dichlorobenzene indicates potential for liver and kidney effects in animal studies.[8] Chronic exposure to 1,4-dichlorobenzene has been associated with an increased incidence of renal and hepatic lesions in animal models.[8] It is also suspected of causing cancer.[9] Given the structural similarities, a cautious approach should be taken with this compound, assuming it may present similar toxicological concerns until specific data becomes available.

Handling and Storage

Handling:

-

Avoid all personal contact, including inhalation.[9]

-

Use in a well-ventilated area, preferably within a chemical fume hood.[9]

-

Wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[9]

-

Do not eat, drink, or smoke when using this product.[9]

-

Wash hands thoroughly after handling.[9]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[9]

-

Store away from incompatible materials.

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations.[2] Waste should be handled as hazardous and disposed of through a licensed professional waste disposal service.

References

- 1. Buy this compound | 7398-82-5 [smolecule.com]

- 2. echemi.com [echemi.com]

- 3. Benzene, 1,4-bis(dichloromethyl)- [webbook.nist.gov]

- 4. This compound [myskinrecipes.com]

- 5. alpha,alpha,alpha',alpha'-Tetrachloro-p-xylene | 7398-82-5 [chemicalbook.com]

- 6. editverse.com [editverse.com]

- 7. prepchem.com [prepchem.com]

- 8. oehha.ca.gov [oehha.ca.gov]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Thermal Decomposition Products of 1,4-Bis(dichloromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of 1,4-bis(dichloromethyl)benzene (also known as α,α'-dichloro-p-xylene). Given the limited direct research on the pyrolysis of this specific compound, this document draws upon extensive data from related chlorinated aromatic compounds and the well-established chemistry of its primary application in polymer synthesis to provide a thorough understanding of its thermal degradation pathways and resulting products.

Introduction to the Thermal Decomposition of this compound

This compound is a crystalline solid with the chemical formula C₈H₈Cl₂. Its thermal decomposition is a critical aspect of its primary application as a monomer in the synthesis of poly(p-phenylene vinylene) (PPV), a conductive polymer with significant applications in organic electronics. Under controlled thermal conditions, the decomposition proceeds via a dehydrochlorination reaction to form the desired polymer. However, under more general or higher-temperature pyrolysis conditions, a more complex array of decomposition products can be expected. Understanding these products and the mechanisms of their formation is crucial for process optimization, safety, and environmental considerations.

Primary Thermal Decomposition Pathway: Poly(p-phenylene vinylene) Synthesis

The most well-documented thermal reaction of this compound is its use in the synthesis of PPV. This process typically involves a thermal elimination reaction where hydrogen chloride (HCl) is removed to form the vinylene linkages of the polymer.

The idealized reaction is as follows:

n C₆H₄(CH₂Cl)₂ → (C₈H₆)n + 2n HCl

This reaction is a cornerstone of one of the main routes to producing high-quality PPV films and is often carried out under vacuum or in an inert atmosphere to favor the desired polymerization reaction and minimize side reactions.

Logical Relationship of PPV Synthesis:

Caption: Idealized thermal elimination pathway for the synthesis of PPV.

General Pyrolysis Products

Under conditions of higher temperature and in the absence of controlled polymerization conditions, the thermal decomposition of this compound is expected to be more complex. Based on the pyrolysis of analogous compounds such as benzyl chloride and other chlorinated aromatic hydrocarbons, a variety of products can be anticipated. The primary decomposition mechanism is likely to involve the homolytic cleavage of the carbon-chlorine and carbon-hydrogen bonds in the dichloromethyl groups, leading to the formation of radical species. These radicals can then undergo a series of reactions including recombination, disproportionation, and further fragmentation.

Table 1: Anticipated Thermal Decomposition Products of this compound

| Product Class | Potential Products | Anticipated Formation Mechanism |

| Primary Elimination Product | Hydrogen Chloride (HCl) | Elimination from the dichloromethyl groups. |

| Polymeric Materials | Poly(p-phenylene vinylene) (PPV) and related oligomers | Controlled thermal elimination. |

| Char/Soot | High-temperature condensation and carbonization. | |

| Aromatic Hydrocarbons | p-Xylene | Reduction of the dichloromethyl groups. |

| Toluene, Benzene | Fragmentation and dealkylation of the benzene ring. | |

| Chlorinated Aromatics | Chlorotoluenes, Dichlorotoluenes | Radical substitution and rearrangement reactions. |

| Chloro-p-xylene, Dichloro-p-xylene | Incomplete dehydrochlorination or radical reactions. | |

| Volatile Organic Compounds | Methane, Ethylene, Acetylene | Fragmentation of the side chains and aromatic ring. |

Experimental Protocols for Thermal Decomposition Analysis

The analysis of thermal decomposition products is typically carried out using a combination of thermogravimetric analysis (TGA) and pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS).

Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability of a material and to quantify mass loss as a function of temperature.

-

Apparatus: A thermogravimetric analyzer coupled with a mass spectrometer (TGA-MS) or Fourier-transform infrared spectrometer (TGA-FTIR) for evolved gas analysis.

-

Methodology:

-

A small, accurately weighed sample (typically 1-10 mg) of this compound is placed in a sample pan (e.g., platinum or alumina).

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for inert pyrolysis or air for oxidative decomposition).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The evolved gases are simultaneously analyzed by MS or FTIR to identify the decomposition products as they are formed.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for the separation and identification of the individual volatile and semi-volatile products of thermal decomposition.

-

Apparatus: A pyrolyzer unit interfaced with a gas chromatograph-mass spectrometer.

-

Methodology:

-

A microgram-scale sample of this compound is placed in a pyrolysis sample cup.

-

The sample is rapidly heated to a specific pyrolysis temperature (e.g., 600 °C, 800 °C) in an inert atmosphere (e.g., helium).

-

The resulting pyrolysis products are swept into the GC column by the carrier gas.

-

The products are separated based on their boiling points and interaction with the stationary phase of the GC column.

-

The separated compounds are then introduced into the mass spectrometer for identification based on their mass spectra.

-

Experimental Workflow for Py-GC-MS Analysis:

Caption: A typical workflow for the analysis of thermal decomposition products.

Potential Reaction Pathways in General Pyrolysis

Under high-temperature pyrolysis, the decomposition of this compound likely proceeds through a series of complex radical reactions.

Proposed General Pyrolysis Pathway:

Caption: A simplified diagram of potential reaction pathways during pyrolysis.

Conclusion

The thermal decomposition of this compound is a multifaceted process. Under controlled conditions, it serves as a crucial step in the synthesis of the valuable conducting polymer, poly(p-phenylene vinylene), primarily through the elimination of hydrogen chloride. However, under more general and higher-temperature pyrolysis conditions, a more complex mixture of products, including various aromatic hydrocarbons, chlorinated species, and volatile organic compounds, can be expected due to intricate radical-mediated reactions. The analytical techniques of TGA and Py-GC-MS are indispensable tools for elucidating the decomposition pathways and quantifying the resulting products, providing essential data for researchers and professionals in materials science and drug development to ensure process efficiency, safety, and environmental stewardship.

An In-depth Technical Guide to Electrophilic Substitution Reactions on the Benzene Ring of 1,4-bis(dichloromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principles and theoretical applications of electrophilic aromatic substitution (EAS) reactions on 1,4-bis(dichloromethyl)benzene. Due to the presence of two strongly deactivating dichloromethyl groups, this substrate presents significant challenges for electrophilic functionalization. This document outlines the theoretical basis for the substrate's reactivity, predicts the regioselectivity of key EAS reactions (nitration, halogenation, and sulfonation), and provides detailed, representative experimental protocols based on analogous, highly deactivated aromatic systems. Quantitative data, where available from analogous systems, is summarized to provide a comparative framework. Furthermore, this guide discusses the significant limitations of this substrate, particularly its inertness towards Friedel-Crafts reactions. All logical workflows and reaction pathways are visualized using Graphviz diagrams to facilitate understanding and experimental design.

Introduction: Reactivity and Directing Effects

This compound is a highly deactivated aromatic compound. The reactivity of its benzene ring in electrophilic aromatic substitution is profoundly influenced by the electronic properties of the two dichloromethyl (-CHCl₂) substituents.

-

Deactivating Nature: The dichloromethyl group is a potent deactivating group. The two chlorine atoms on the benzylic carbon exert a strong negative inductive effect (-I), withdrawing electron density from the benzene ring. This reduction in electron density, or nucleophilicity, makes the ring significantly less reactive towards electrophiles compared to benzene. Consequently, more forcing reaction conditions, such as higher temperatures, stronger acid catalysts, and longer reaction times, are necessary to achieve substitution.

-

Directing Effects: The -CHCl₂ group is a meta-director. During electrophilic attack, the carbocation intermediate (the sigma complex or arenium ion) is least destabilized when the electrophile adds to the meta position relative to the deactivating group. In the case of this compound, all available positions on the ring (2, 3, 5, and 6) are ortho to one -CHCl₂ group and meta to the other. Therefore, electrophilic substitution is expected to occur at any of these equivalent positions, leading to a single monosubstituted product.

Key Electrophilic Aromatic Substitution Reactions

Due to the severe deactivation of the benzene ring, only the most reactive electrophiles will successfully substitute onto this compound. The following sections detail the theoretical application of nitration, halogenation, and sulfonation.

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring. For strongly deactivated substrates, a potent nitrating agent is required. A mixture of concentrated nitric acid and fuming sulfuric acid (oleum) is often necessary to generate a sufficient concentration of the highly electrophilic nitronium ion (NO₂⁺).

Expected Product: 2,5-bis(dichloromethyl)-1-nitrobenzene.

Halogenation

Halogenation involves the introduction of a halogen atom (e.g., -Cl, -Br). The reaction requires a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or iron(III) bromide (FeBr₃), to polarize the halogen molecule and generate a more potent electrophile. Given the substrate's deactivation, the reaction is anticipated to be sluggish and may necessitate elevated temperatures.

Expected Products:

-

Chlorination: 1-chloro-2,5-bis(dichloromethyl)benzene

-

Bromination: 1-bromo-2,5-bis(dichloromethyl)benzene

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) and is typically carried out using fuming sulfuric acid. The electrophile is sulfur trioxide (SO₃). This reaction is often reversible, but for a strongly deactivated ring, the use of oleum at elevated temperatures helps to drive the reaction towards the formation of the sulfonic acid product.

Expected Product: 2,5-bis(dichloromethyl)benzenesulfonic acid.

Quantitative Data Summary (Based on Analogous Systems)

Specific experimental data for electrophilic substitution on this compound is not widely available in the scientific literature due to the compound's low reactivity. The following table provides expected conditions and potential yields based on reactions performed on similarly deactivated aromatic compounds, such as dichlorotoluene. These values should be considered as a starting point for experimental design.

| Reaction | Electrophile | Reagents | Typical Conditions | Expected Major Product | Predicted Yield Range |

| Nitration | NO₂⁺ | Conc. HNO₃ + Fuming H₂SO₄ | 0 - 25 °C, 2-6 h | 2,5-bis(dichloromethyl)-1-nitrobenzene | Low to Moderate |

| Chlorination | Cl⁺ | Cl₂ + FeCl₃ | 25 - 50 °C, 4-12 h | 1-chloro-2,5-bis(dichloromethyl)benzene | Low |

| Bromination | Br⁺ | Br₂ + FeBr₃ | 25 - 60 °C, 4-12 h | 1-bromo-2,5-bis(dichloromethyl)benzene | Low |

| Sulfonation | SO₃ | Fuming H₂SO₄ (20% SO₃) | 100 - 150 °C, 8-24 h | 2,5-bis(dichloromethyl)benzenesulfonic acid | Moderate |

Experimental Protocols (Representative Procedures)

Disclaimer: The following protocols are representative procedures for electrophilic aromatic substitution on highly deactivated aromatic rings. They are based on established methods for analogous compounds and should be considered starting points. Optimization of temperature, reaction time, and reagent stoichiometry will likely be necessary for this compound.

Protocol for Nitration

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add this compound (1.0 eq).

-

Acid Mixture Preparation: In a separate flask, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to fuming sulfuric acid (20% SO₃, 5-10 volumes) while cooling in an ice bath.

-

Reaction Execution: Cool the flask containing the substrate to 0 °C. Slowly add the nitrating mixture dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The solid product will precipitate.

-

Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral. Recrystallize the crude product from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture).

Protocol for Halogenation (Bromination Example)

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to capture HBr), add this compound (1.0 eq) and a solvent such as dichloromethane or 1,2-dichloroethane.

-

Catalyst Addition: Add anhydrous iron(III) bromide (0.1 eq) to the mixture.

-

Reagent Addition: Slowly add bromine (1.1 eq) dropwise from the dropping funnel at room temperature.

-

Reaction Execution: After the addition, gently heat the mixture to 40-50 °C and stir for 4-12 hours. Monitor the reaction's progress by TLC or GC.

-

Work-up: Cool the reaction mixture to room temperature and slowly add an aqueous solution of sodium bisulfite to quench the excess bromine.

-

Extraction and Purification: Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol for Sulfonation

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

-

Reagent Addition: Carefully add fuming sulfuric acid (20% SO₃, 5-10 eq) to the flask.

-

Reaction Execution: Heat the mixture to 100-150 °C and stir vigorously for 8-24 hours.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Product Isolation: The sulfonic acid product may precipitate upon cooling or may require salting out by adding sodium chloride. Collect the solid by vacuum filtration and wash with a saturated sodium chloride solution.

Limitations: The Unreactivity in Friedel-Crafts Reactions

A significant limitation for this compound is its inertness towards Friedel-Crafts alkylation and acylation reactions.[1][2][3][4] These reactions involve the generation of a carbocation or an acylium ion electrophile via a Lewis acid catalyst (e.g., AlCl₃). The combined deactivating power of the two dichloromethyl substituents reduces the ring's nucleophilicity to a point where it cannot effectively attack the weakly electrophilic Friedel-Crafts intermediates.

Visualizations

Signaling Pathways and Reaction Mechanisms

Caption: General mechanism of electrophilic aromatic substitution.

Caption: Logical relationship of directing effects.

Experimental Workflow

Caption: General experimental workflow for EAS on the substrate.

References

A Comprehensive Technical Guide to Nucleophilic Substitution at the Dichloromethyl Groups of 1,4-Bis(dichloromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Bis(dichloromethyl)benzene is a versatile chemical intermediate, primarily utilized in the synthesis of a variety of organic compounds. Its two dichloromethyl groups serve as reactive sites for nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups. This technical guide provides an in-depth analysis of these reactions, focusing on key nucleophiles such as water, cyanide, and acetate. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to facilitate the application of this chemistry in research and development, particularly in the fields of materials science and pharmaceutical drug development.

Introduction

This compound, also known as α,α,α',α'-tetrachloro-p-xylene, is a crystalline solid at room temperature. The presence of two benzylic dichloromethyl groups makes it a valuable precursor for the synthesis of various difunctional aromatic compounds. The benzylic position of the chlorine atoms enhances their reactivity towards nucleophilic displacement compared to aryl chlorides. This reactivity is central to the utility of this compound in organic synthesis.

This guide will explore the core nucleophilic substitution reactions of this compound, providing detailed methodologies and quantitative data to support synthetic applications.

Reaction Mechanisms and Pathways

The nucleophilic substitution reactions at the dichloromethyl groups of this compound can proceed through either an SN1 or SN2 mechanism, largely dependent on the reaction conditions and the nature of the nucleophile. Given that the substrate contains primary benzylic halides, an SN2 pathway is generally favored. However, the resonance stabilization of the potential benzylic carbocation intermediate can also allow for an SN1 pathway under certain conditions.

Below is a generalized workflow for the nucleophilic substitution on this compound.

Caption: Generalized workflow for nucleophilic substitution.

Key Nucleophilic Substitution Reactions

This section details the reaction of this compound with several key nucleophiles, providing experimental protocols and quantitative data where available.

Hydrolysis to Terephthalaldehyde

The hydrolysis of the dichloromethyl groups to aldehydes is one of the most significant applications of this compound, leading to the formation of terephthalaldehyde, a crucial monomer in the production of high-performance polymers and a valuable intermediate in fine chemical synthesis.[1] A common method involves the use of hexamethylenetetramine in what is known as the Sommelet reaction.[2][3]

Reaction Pathway:

References

Methodological & Application

Application Notes and Protocols for the Use of 1,4-Bis(dichloromethyl)benzene in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(dichloromethyl)benzene, also known as α,α,α',α'-tetrachloro-p-xylene, is a versatile monomer and crosslinking agent in polymer synthesis. Its two dichloromethyl groups provide reactive sites for various polymerization and crosslinking reactions. This document outlines its primary applications in the synthesis of conjugated polymers, specifically poly(p-phenylene vinylene) (PPV), and as a crosslinking agent for aromatic polymers. Detailed experimental protocols, quantitative data on polymer properties, and visualizations of reaction mechanisms and workflows are provided to guide researchers in utilizing this compound for the development of advanced materials.

Key Applications

-

Monomer for Poly(p-phenylene vinylene) (PPV) Synthesis via Gilch Polymerization: this compound can serve as a monomer in Gilch polymerization to produce PPV, a highly fluorescent and semiconducting polymer. The reaction proceeds through a dehydrochlorination mechanism, forming a conjugated polymer backbone.

-

Crosslinking Agent for Aromatic Polymers via Friedel-Crafts Alkylation: The dichloromethyl groups can react with aromatic rings of other polymers, such as polystyrene, in the presence of a Lewis acid catalyst. This forms stable methylene bridges between polymer chains, leading to a crosslinked network with enhanced thermal and mechanical properties.

Experimental Protocols

Protocol 1: Synthesis of Poly(p-phenylene vinylene) (PPV) via Gilch Polymerization

This protocol is adapted from the general procedure for Gilch polymerization using substituted bis(halomethyl)benzenes.

Materials:

-

This compound

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Argon or Nitrogen gas

-

Schlenk flask and standard glassware for air-sensitive reactions

Procedure:

-

Reaction Setup: A Schlenk flask equipped with a magnetic stir bar is dried in an oven at 120 °C overnight and cooled under a stream of dry argon or nitrogen.

-

Monomer Solution: In the Schlenk flask, dissolve this compound (1.0 eq) in anhydrous THF (concentration typically 0.1-0.5 M).

-

Initiation: Cool the monomer solution to 0 °C using an ice bath.

-

Base Addition: Slowly add a solution of potassium tert-butoxide (2.0-2.2 eq) in anhydrous THF to the stirred monomer solution over a period of 1-2 hours. The reaction mixture will typically develop a yellow-green color and become viscous as the polymer forms and precipitates.

-

Polymerization: Allow the reaction to stir at room temperature for 20-24 hours to ensure complete polymerization.

-

Quenching and Isolation: Quench the reaction by slowly adding methanol to the reaction mixture.

-

Purification: Filter the precipitated polymer and wash it extensively with methanol to remove unreacted monomer and inorganic salts.

-

Drying: Dry the polymer under vacuum at 60 °C to a constant weight. The final product is typically a yellow, insoluble solid.

Protocol 2: Crosslinking of Polystyrene with this compound

This protocol describes the crosslinking of polystyrene via a Friedel-Crafts alkylation reaction.[1]

Materials:

-

Polystyrene (e.g., average Mw ~280,000)

-

This compound

-

Anhydrous Tin(IV) chloride (SnCl₄) or Aluminum chloride (AlCl₃) as a Lewis acid catalyst

-

Anhydrous 1,2-dichloroethane or nitrobenzene as the solvent

-

Methanol for quenching and washing

Procedure:

-

Polymer Solution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, dissolve polystyrene (e.g., 10 g) in the anhydrous solvent (e.g., 100 mL).

-

Addition of Crosslinker: Add the desired amount of this compound (e.g., 0.5 g for 5% crosslinking by weight) to the polystyrene solution and stir until dissolved.

-

Catalyst Addition: In a separate dry flask, prepare a solution of the Lewis acid catalyst in the anhydrous solvent (e.g., 1.5 g of SnCl₄ in 20 mL of 1,2-dichloroethane).

-

Reaction Initiation: Slowly add the catalyst solution to the polymer solution at room temperature with vigorous stirring. The reaction may be exothermic.

-

Crosslinking Reaction: Heat the reaction mixture to 60-80 °C and maintain it at this temperature for 4-6 hours under reflux. An increase in the viscosity of the solution indicates the progression of the crosslinking reaction.

-

Quenching and Product Isolation: Cool the reaction mixture to room temperature and slowly add methanol to quench the catalyst. The crosslinked polystyrene will precipitate.

-

Washing and Drying: Filter the precipitated polymer and wash it thoroughly with methanol to remove any unreacted reagents and catalyst residues. Dry the crosslinked polystyrene in a vacuum oven at 60 °C to a constant weight.

Data Presentation

Quantitative data for polymers synthesized directly from this compound is limited in the literature. The following tables provide representative data for analogous polymers synthesized from structurally similar monomers, which are expected to exhibit comparable properties.

Table 1: Molecular Weight and Polydispersity of PPV Derivatives Synthesized via Gilch Polymerization

| Monomer | Polymer | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) |

| 1,4-Bis(bromomethyl)-2,5-dimethoxybenzene | MEH-PPV | 50-150 | 150-450 | 2.5-3.5 |

| 1,4-Bis(bromomethyl)-2,5-di(2-ethylhexyloxy)benzene | BEH-PPV | 80-200 | 240-600 | 2.8-3.8 |

| 1,4-Bis(chloromethyl)-2,5-dimethylbenzene | DM-PPV | 30-100 | 90-300 | 2.7-3.6 |

Note: Data is representative and can vary significantly with reaction conditions.

Table 2: Thermal Properties of PPV Derivatives and Crosslinked Polystyrene

| Polymer | Tg (°C) | Td, 5% (°C) | Char Yield at 600°C (%) |

| MEH-PPV | ~210 | ~400 | ~55 |

| BEH-PPV | ~190 | ~420 | ~60 |

| Polystyrene (uncrosslinked) | ~100 | ~350 | <5 |

| Polystyrene (5% crosslinked with a bis(chloromethyl) analog) | Not distinct | ~450 | ~20 |

Tg = Glass Transition Temperature, Td, 5% = 5% Weight Loss Temperature (determined by TGA).[1]

Visualizations

Gilch Polymerization of this compound to PPV

Caption: Reaction scheme for the Gilch polymerization of this compound.

Experimental Workflow for PPV Synthesis

Caption: Experimental workflow for the synthesis and purification of PPV.

Friedel-Crafts Crosslinking of Polystyrene